1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-4-23-18-7-6-14(9-13(18)5-8-19(23)24)21-20(25)22-15-10-16(26-2)12-17(11-15)27-3/h6-7,9-12H,4-5,8H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGSKNKISRSBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the following steps: 1
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its structure features a dimethoxyphenyl group and a tetrahydroquinoline moiety linked through a urea functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C20H23N3O4
- Molecular Weight : 369.4 g/mol
- IUPAC Name : 1-(3,5-dimethoxyphenyl)-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
- Canonical SMILES : CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that could be relevant for therapeutic applications. The following sections detail specific activities and findings related to its biological effects.
Antitumor Activity
Studies have suggested that derivatives of tetrahydroquinoline compounds can exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Antitumor Efficacy
A recent investigation into a series of tetrahydroquinoline derivatives demonstrated that certain compounds exhibited potent activity against human tumor cells. The structure–activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced the antitumor efficacy. The tested compounds showed promising results against multiple cancer cell lines including Mia PaCa-2 and HepG2/A2 .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
The antioxidant activity is often attributed to the ability of the compound to enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This protective mechanism helps mitigate cellular damage induced by reactive oxygen species (ROS) .
Antimicrobial Activity
Preliminary studies indicate that compounds related to this compound may possess antimicrobial properties. Research has shown that certain analogs display activity against various pathogens including bacteria and fungi.
Experimental Findings
In vitro assays have demonstrated effective inhibition of bacterial growth against Staphylococcus aureus and Candida albicans when treated with related urea derivatives. The disk diffusion method was utilized to assess antimicrobial efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea?
Methodological Answer: The synthesis typically involves coupling a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with a 3,5-dimethoxyphenyl isocyanate derivative. Key steps include:
- Reaction Conditions : Use anhydrous dichloromethane or ethanol as solvents under reflux (40–60°C) for 6–12 hours to facilitate urea bond formation .
- Purification : Post-reaction, purify via column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.4 in 1:1 hexane/ethyl acetate) .
- Yield Optimization : Lower temperatures (e.g., 0–5°C) reduce side reactions, while extended reaction times (24+ hours) improve yields up to 70–80% .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR should confirm the presence of the 3,5-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons; aromatic protons at δ 6.5–7.2 ppm) and the tetrahydroquinoline core (e.g., ethyl group protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) : Expect a molecular ion peak at m/z 423.18 (calculated for ) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., urea carbonyl C=O at ~1.22 Å) for definitive structural validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?
Methodological Answer: Focus on systematic modifications to the core structure:
- Substituent Variation : Replace the 3,5-dimethoxyphenyl group with halogenated (e.g., 3,5-dichlorophenyl) or heteroaromatic (e.g., thiophene) moieties to assess changes in target binding .
- Tetrahydroquinoline Modifications : Introduce alkyl chains (e.g., propyl instead of ethyl) or electron-withdrawing groups (e.g., nitro) to the 1-ethyl-2-oxo moiety to modulate lipophilicity and metabolic stability .
- Assay Design : Test derivatives in enzyme inhibition assays (e.g., RET kinase) and cellular models (e.g., cancer cell lines) to correlate structural changes with IC values .
Q. Table 1: Example SAR Data for Analogous Urea Derivatives
| Substituent on Tetrahydroquinoline | Biological Activity (IC, RET kinase) | LogP |
|---|---|---|
| 1-Ethyl-2-oxo (reference compound) | 12 nM | 3.2 |
| 1-Propyl-2-oxo | 8 nM | 3.8 |
| 1-Cyclopropyl-2-oxo | 25 nM | 2.9 |
| Data adapted from studies on similar tetrahydroquinoline-urea derivatives . |
Q. How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., use MCF-7 for breast cancer studies) and incubation times (e.g., 48–72 hours) to minimize variability .
- Orthogonal Validation : Confirm cytotoxicity results with complementary assays (e.g., Annexin V/PI staining for apoptosis alongside MTT assays) .
- Target Engagement Studies : Use biophysical methods (e.g., surface plasmon resonance) to measure direct binding to RET kinase, ruling out off-target effects .
Q. What strategies can identify the primary molecular target(s) of this compound?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify inhibition patterns .
- Pull-Down Assays : Use a biotinylated derivative of the compound to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Computational Docking : Model the compound into RET kinase (PDB ID: 2IVU) to predict binding modes and validate with mutagenesis (e.g., K758M mutation to test hydrogen bonding) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?
Methodological Answer:
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Prodrug Strategies : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .
- PK Profiling : Administer IV/PO doses in rodent models and measure plasma half-life (t), C, and AUC using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
